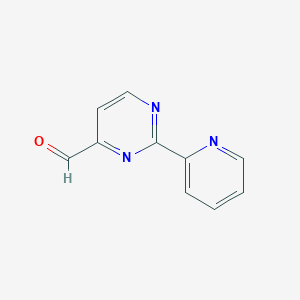
2-(Pyridin-2-yl)pyrimidin-4-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(pyridin-2-yl)pyriMidine-4-carbaldehyde” is a chemical compound with the molecular formula C10H7N3O . It is a derivative of pyrimidine, a common structural motif in natural products . Pyridine derivatives have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “2-(pyridin-2-yl)pyriMidine-4-carbaldehyde” consists of a pyrimidine ring attached to a pyridine ring via a carbon atom . The molecular weight of the compound is 157.17 g/mol .Chemical Reactions Analysis
The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .Physical and Chemical Properties Analysis
The compound has a molecular weight of 157.17 g/mol, an XLogP3 value of 1.1, and a topological polar surface area of 38.7 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .Wissenschaftliche Forschungsanwendungen
Photokatalyse und Umwandlung von Sonnenenergie
Die photokatalytische Reduktion von Wasser zur Bildung von Wasserstoffgas (H₂) ist ein vielversprechender Ansatz zur Sammlung, Umwandlung und Speicherung von Sonnenenergie. In diesem Zusammenhang werden Rutheniumtris(bipyridin) und seine Derivate häufig als Photosensibilisatoren (PSs) unter verschiedenen photokatalytischen Bedingungen verwendet .
Antitumorwirkungen und therapeutisches Potenzial
2-(Pyridin-2-yl)pyrimidin-4-carbaldehyd: Derivate haben sich als vielversprechend erwiesen, um Dihydrofolat-Reduktase (DHFR) zu hemmen und Antitumorwirkungen auszuüben. Beispielsweise zeigte Piritrexim, eine Verbindung, die mit dieser Struktur verwandt ist, gute Antitumorwirkungen gegen Karzinosarkom bei Ratten .
Antibakterielle und antivirale Eigenschaften
Mehrere Studien haben die antibakteriellen und antiviralen Aktivitäten von Pyridinverbindungen untersucht, darunter auch solche, die von This compound abgeleitet sind. Diese Verbindungen wurden gegen Bakterienstämme (z. B. S. aureus, E. coli), Hefen (z. B. C. albicans) und Schimmelpilze (z. B. A. fumigatus) getestet. Ihr Potenzial als antimikrobielle Mittel erfordert weitere Untersuchungen .
Anti-fibrotische Aktivitäten
Neuartige Derivate von 2-(Pyridin-2-yl)pyrimidin wurden auf ihre anti-fibrotischen Eigenschaften untersucht. Einige dieser Verbindungen zeigten eine bessere Aktivität als bestehende Medikamente wie Pirfenidon. Insbesondere zeigten Verbindungen wie Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat vielversprechende anti-fibrotische Wirkungen .
Molekular-Docking-Studien
Forscher haben Molekular-Docking-Studien durchgeführt, um die Wechselwirkungen von This compound-Derivaten mit bestimmten biologischen Zielmolekülen zu verstehen. Diese Untersuchungen liefern Einblicke in ihre potenziellen Wirkmechanismen und dienen als Leitfaden für die weitere Medikamentenentwicklung .
Zukünftige Richtungen
The synthesis of pyridine-containing biaryls is limited, and methods for the formation of unsymmetrical 2,2′-bis-pyridines are scarce . Therefore, there is a particular interest in improving the poor reaction success of 2-pyridyl boron nucleophiles . Furthermore, compounds derived from “2-(pyridin-2-yl)pyriMidine-4-carbaldehyde” have shown potential anti-fibrotic activities, indicating that they might be developed into novel anti-fibrotic drugs .
Eigenschaften
IUPAC Name |
2-pyridin-2-ylpyrimidine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-7-8-4-6-12-10(13-8)9-3-1-2-5-11-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBLDQHLXNRTCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156825-28-4 |
Source


|
| Record name | 2-(pyridin-2-yl)pyrimidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
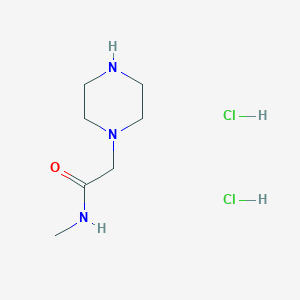
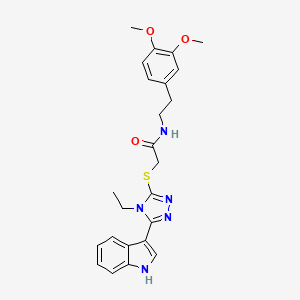
![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2357792.png)
![methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2357793.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/no-structure.png)
![Ethyl 2-[4-(butylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2357799.png)
![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2357800.png)

![2-Methoxy-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2357805.png)
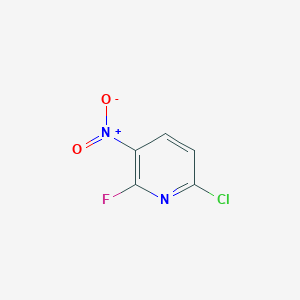
![4-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2357807.png)
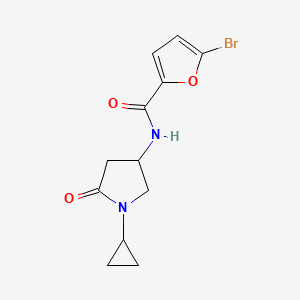
![1-(tert-butyl)-5-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357810.png)
![3-(3-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2357812.png)
